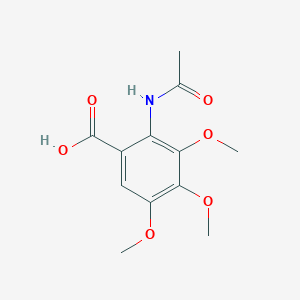

2-Acetamido-3,4,5-trimethoxybenzoic acid

Description

2-Acetamido-3,4,5-trimethoxybenzoic acid (CAS: 61948-85-4) is a benzoic acid derivative with the molecular formula C₁₀H₁₃NO₅ and a molecular weight of 227.2139 g/mol . Structurally, it features a benzene ring substituted with three methoxy groups at positions 3, 4, and 5, an acetamido group (-NHCOCH₃) at position 2, and a carboxylic acid (-COOH) at position 1. This compound is also known as 3,4,5-trimethoxyanthranilic acid, highlighting its anthranilic acid backbone modified by methoxy and acetyl groups . Its synthesis involves acetylation of the amino group in 2-amino-3,4,5-trimethoxybenzoic acid, as described in .

Properties

Molecular Formula |

C12H15NO6 |

|---|---|

Molecular Weight |

269.25 g/mol |

IUPAC Name |

2-acetamido-3,4,5-trimethoxybenzoic acid |

InChI |

InChI=1S/C12H15NO6/c1-6(14)13-9-7(12(15)16)5-8(17-2)10(18-3)11(9)19-4/h5H,1-4H3,(H,13,14)(H,15,16) |

InChI Key |

RJARRHSNIGRTNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1C(=O)O)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3,4,5-trimethoxybenzoic acid typically involves the acylation of 3,4,5-trimethoxybenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3,4,5-trimethoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The acetamido group can be reduced to an amine group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Acetamido-3,4,5-trimethoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Acetamido-3,4,5-trimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and physicochemical distinctions between 2-acetamido-3,4,5-trimethoxybenzoic acid and analogous compounds:

Physicochemical Properties

- Solubility : The acetamido group increases hydrogen-bonding capacity, likely improving aqueous solubility compared to 3,4,5-trimethoxybenzoic acid.

- Acidity : Syringic acid (pKa ~4.1) is more acidic than 2-acetamido-3,4,5-trimethoxybenzoic acid due to its hydroxyl group, which stabilizes the deprotonated form .

- Crystallinity : Iodinated derivatives (e.g., ITMBA) form dimers or catemers in crystal structures due to halogen interactions, whereas the acetamido compound’s packing is influenced by amide hydrogen bonds .

Q & A

Q. What are the established synthetic routes for 2-acetamido-3,4,5-trimethoxybenzoic acid, and what critical reaction conditions must be controlled?

The synthesis typically begins with functionalizing 3,4,5-trimethoxybenzoic acid derivatives. A common approach involves:

- Nitration : Introducing a nitro group at the 2-position using HNO₃/H₂SO₄, followed by reduction to an amine using Sn/HCl .

- Acetylation : Reacting the amine intermediate with acetic anhydride to form the acetamido group . Key reaction parameters include maintaining temperatures below 50°C during nitration to avoid over-oxidation and controlling pH during reduction to prevent side reactions . Purification often involves recrystallization from ethanol-water mixtures .

Q. How can researchers verify the purity and structural integrity of 2-acetamido-3,4,5-trimethoxybenzoic acid?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.

- NMR : Confirm substituent positions via ¹H and ¹³C NMR (e.g., methoxy groups at δ 3.8–3.9 ppm; acetamido proton at δ 2.1 ppm) .

- Elemental Analysis : Validate empirical formula (e.g., C₁₂H₁₅NO₆) with <0.3% deviation .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 2-acetamido-3,4,5-trimethoxybenzoic acid in coupling reactions?

The electron-donating methoxy groups deactivate the benzene ring, directing electrophilic substitutions to the 2-position. However, the acetamido group introduces steric hindrance, which can slow reactions like amide bond formation. Computational modeling (DFT) can predict reactive sites, while kinetic studies under varying temperatures (25–80°C) quantify activation energies .

Q. What strategies resolve contradictory biological activity data for 2-acetamido-3,4,5-trimethoxybenzoic acid derivatives?

Discrepancies in anti-cancer activity (e.g., IC₅₀ variations across cell lines) may arise from:

- Solubility Differences : Use DMSO or PEG-based vehicles to standardize bioavailability .

- Metabolic Stability : Conduct hepatic microsome assays to identify metabolic degradation pathways .

- Target Selectivity : Perform kinase profiling or molecular docking to validate binding specificity .

Q. How can researchers optimize the synthesis of heterocyclic derivatives (e.g., thiazoles, quinazolines) from 2-acetamido-3,4,5-trimethoxybenzoic acid?

- Thiazole Synthesis : React with ethyl 2-aminothiazole-4-carboxylate under Schotten-Baumann conditions (0–5°C, pH 8–9) to form acylated intermediates .

- Quinazoline Formation : Heat with formamide at 120°C for 6 hours to cyclize into quinazolinones. Yields improve with microwave-assisted synthesis (25% → 40%) .

Q. What methods address low yields in bromination or halogenation of 2-acetamido-3,4,5-trimethoxybenzoic acid?

Bromination at the 2-position is challenging due to steric hindrance. Strategies include:

- Solvent Optimization : Use acetonitrile instead of chloroform to enhance electrophilic bromine (Br₂) solubility .

- Catalysis : Add FeCl₃ (5 mol%) to accelerate Br⁺ generation .

- Low-Temperature Control : Maintain reactions at 2°C to minimize decomposition .

Methodological Challenges

Q. How can researchers mitigate discrepancies in NMR data for structurally similar derivatives?

Overlapping signals (e.g., methoxy groups) complicate analysis. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.